molecular formula C8H9NO2 B15206051 3-Amino-5,6-dihydrobenzofuran-2(4H)-one CAS No. 74495-89-9

3-Amino-5,6-dihydrobenzofuran-2(4H)-one

Cat. No.: B15206051
CAS No.: 74495-89-9
M. Wt: 151.16 g/mol
InChI Key: NPOATRFEEZYGQY-UHFFFAOYSA-N
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Description

3-Amino-5,6-dihydrobenzofuran-2(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydrobenzofuran-2(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dihydrobenzofuran-2(4H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The amino group and the lactone ring can play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-benzofuranone: Similar structure but lacks the dihydro component.

    5,6-Dihydrobenzofuran-2(4H)-one: Lacks the amino group.

    3-Amino-5,6-dihydro-2H-benzofuran-2-one: A closely related compound with slight structural differences.

Uniqueness

3-Amino-5,6-dihydrobenzofuran-2(4H)-one is unique due to the presence of both an amino group and a lactone ring, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

74495-89-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-amino-5,6-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C8H9NO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h4H,1-3,9H2

InChI Key

NPOATRFEEZYGQY-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C(C(=O)O2)N)C1

Origin of Product

United States

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